molecular formula C5H11NO B13646731 (1R,2S)-2-Methoxy-2-methylcyclopropan-1-amine

(1R,2S)-2-Methoxy-2-methylcyclopropan-1-amine

Cat. No.: B13646731
M. Wt: 101.15 g/mol
InChI Key: MZLKQFANXXEWIS-UHNVWZDZSA-N
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Description

rac-(1R,2S)-2-methoxy-2-methylcyclopropan-1-amine is a chiral compound with a cyclopropane ring substituted with a methoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-methoxy-2-methylcyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an alkene with a diazo compound in the presence of a catalyst, such as a rhodium or copper complex. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of cheaper and more readily available catalysts can be explored to make the process more economically viable.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-methoxy-2-methylcyclopropan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide or sodium cyanide, leading to the formation of azides or nitriles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.

    Substitution: Sodium azide in dimethylformamide at elevated temperatures (50-80°C).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Azides or nitriles.

Scientific Research Applications

rac-(1R,2S)-2-methoxy-2-methylcyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as its role as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-methoxy-2-methylcyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    rac-(1R,2S)-2-methoxycyclohexan-1-ol: A chiral molecule with similar structural features but a different ring size.

    rac-(1R,2S)-2-cyanocyclopropylmethanesulfonyl fluoride: Another cyclopropane derivative with different substituents.

Uniqueness

rac-(1R,2S)-2-methoxy-2-methylcyclopropan-1-amine is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

(1R,2S)-2-methoxy-2-methylcyclopropan-1-amine

InChI

InChI=1S/C5H11NO/c1-5(7-2)3-4(5)6/h4H,3,6H2,1-2H3/t4-,5+/m1/s1

InChI Key

MZLKQFANXXEWIS-UHNVWZDZSA-N

Isomeric SMILES

C[C@@]1(C[C@H]1N)OC

Canonical SMILES

CC1(CC1N)OC

Origin of Product

United States

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